Antimicrobial Peptide Potency: 2-AOA Modification Achieves 16-Fold Activity Improvement vs. Unmodified Peptide
Terminal modification of a lactoferricin B-derived antimicrobial peptide with (S)-2-aminooctanoic acid (2-AOA, the deprotected form of Fmoc-2-aminooctanoic acid) improved antibacterial activity by up to 16-fold compared to the unmodified peptide [1]. C-terminally modified peptide exhibited MIC values of 25 μg/ml against Escherichia coli, 50 μg/ml against Bacillus subtilis, 100 μg/ml against Salmonella typhimurium, 200 μg/ml against Pseudomonas aeruginosa, and 400 μg/ml against Staphylococcus aureus. C-terminal modification consistently yielded lower MIC values than N-terminal modification across all strains tested, and the C-terminally modified peptide was the only variant showing complete inhibition of S. aureus growth [1].
| Evidence Dimension | Antibacterial activity (MIC reduction) relative to unmodified peptide |
|---|---|
| Target Compound Data | Up to 16-fold improvement in antibacterial activity; C-terminal MIC values: E. coli 25 μg/ml, B. subtilis 50 μg/ml, S. typhimurium 100 μg/ml, P. aeruginosa 200 μg/ml, S. aureus 400 μg/ml |
| Comparator Or Baseline | Unmodified lactoferricin B-derived antimicrobial peptide (baseline activity, quantitative MIC values not specified in abstract) |
| Quantified Difference | Up to 16-fold activity improvement |
| Conditions | Antimicrobial susceptibility testing against Gram-negative and Gram-positive bacterial strains; lactoferricin B-derived AMP scaffold |
Why This Matters
Demonstrates that 2-aminooctanoic acid incorporation—via its Fmoc-protected precursor—confers quantifiable and position-dependent antibacterial potency enhancement, directly supporting procurement for AMP engineering programs where terminal lipidation is a design strategy.
- [1] Almahboub SA, Narancic T, Devocelle M, Kenny ST, Palmer-Brown W, Murphy C, Nikodinovic-Runic J, O'Connor KE. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Appl Microbiol Biotechnol. 2018 Jan;102(2):789-799. DOI: 10.1007/s00253-017-8655-0. View Source
